Difluoromethanesulfinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
difluoromethanesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F2O2S/c2-1(3)6(4)5/h1H,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYKBCYTNZWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Difluoromethanesulfinic Acid and Its Precursors/derivatives
Historical Evolution of Synthetic Routes to Fluorinated Sulfinic Acids
The development of synthetic routes to fluorinated sulfinic acids is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. nih.govnih.gov Early methods for creating organofluorine compounds often involved harsh reaction conditions. The synthesis of trifluoromethanesulfonic acid (triflic acid) in 1954 by Haszeldine and Kidd marked a significant milestone. wikipedia.org A common industrial synthesis for compounds like triflic acid involves the electrochemical fluorination (ECF) of a hydrocarbon precursor, such as methanesulfonic acid, to produce the perfluorinated sulfonyl fluoride (B91410) (e.g., CF3SO2F). wikipedia.org This intermediate is then hydrolyzed to yield the corresponding sulfonic acid. wikipedia.org
Historically, the synthesis of fluorinated sulfonic acids often involved the hydrolysis of fluorinated sulfonyl fluorides. google.com These early processes typically required contacting the sulfonyl fluorides with aqueous alkaline solutions, which produced a mixture of salts. Further steps were then needed to isolate the desired acid, often involving distillation from a strong acid like concentrated sulfuric acid. google.com The handling of corrosive reagents like hydrogen fluoride, generated during hydrolysis, was a significant challenge in these early methods. google.com The evolution of these synthetic strategies has been driven by the need for milder conditions, greater functional group tolerance, and improved efficiency, leading to the more sophisticated approaches used today.
Contemporary Approaches to Difluoromethanesulfinic Acid Synthesis
Modern synthetic chemistry offers several pathways to access this compound and its derivatives, moving beyond the harsh conditions of early organofluorine chemistry. These methods include leveraging specialized reagents for difluoromethylation, hydrolysis of precursors, and various redox strategies.
While the specific term "sulfinatodehalogenation" is not widely documented, the conceptual approach of forming a sulfinate by displacing a halogen is a cornerstone of sulfinic acid synthesis. In the context of this compound, this would involve a reaction where a difluoromethyl halide (e.g., CHF2Cl or CHF2Br) reacts with a sulfur dioxide surrogate. A well-established method for forming sulfinates is the reaction of organometallic reagents with sulfur dioxide. This strategy can be adapted for difluoromethyl compounds, where a difluoromethyl organometallic species would react with SO2 to generate the difluoromethanesulfinate anion.
Another relevant transformation is the insertion of sulfur dioxide into a metal-carbon bond. This approach is instrumental in generating transition metal sulfinates. The development of stable and easy-to-handle sulfur dioxide surrogates, such as DABSO (the adduct of 1,4-diazabicyclo[2.2.2]octane and SO2), has modernized this type of reaction, allowing for the formation of sulfinate salts under milder conditions. nih.gov The addition of an organometallic reagent to DABSO generates a metal sulfinate, which can then be protonated to yield the sulfinic acid. nih.gov
Hydrolysis of sulfinyl halides is a direct and common method for preparing sulfinic acids. For this compound, the corresponding difluoromethanesulfinyl chloride (CHF2SOCl) would serve as the immediate precursor. This approach is analogous to the well-established synthesis of sulfonic acids from the hydrolysis of sulfonyl halides. google.com
The synthesis of trifluoromethylsulfinyl chloride, a related compound, has been achieved by reacting sodium trifluoromethanesulfinate with thionyl chloride. google.com A similar strategy could be employed for the difluoro analogue, where sodium difluoromethanesulfinate is treated with thionyl chloride to generate difluoromethanesulfinyl chloride, which is then hydrolyzed.
| Precursor | Reagent | Product | Reference |
| Sodium trifluoromethanesulfinate | Thionyl chloride | Trifluoromethylsulfinyl chloride | google.com |
| Fluorinated sulfonyl fluorides | Aqueous alkaline solution | Fluorinated sulfonic acid salts | google.com |
This table presents analogous hydrolysis-based routes for related fluorinated sulfur acids.
Redox reactions provide versatile routes to sulfinic acids. These methods typically involve either the reduction of a more oxidized sulfur species (like a sulfonyl derivative) or the oxidation of a more reduced species (like a thiol).
Reductive Pathways: A common reductive approach is the conversion of sulfonyl chlorides to sulfinates. For the synthesis of this compound, this would involve the reduction of difluoromethanesulfonyl chloride (CHF2SO2Cl). Difluoromethanesulfonyl chloride itself is a versatile intermediate in the pharmaceutical and agrochemical industries. nbinno.com
Oxidative Pathways: The oxidation of thiols is another fundamental method for preparing sulfinic acids. This would entail the controlled oxidation of difluoromethanethiol (CHF2SH). A parallel synthesis for trifluoromethanesulfonic acid involves the oxidation of trifluoromethylsulfenyl chloride (CF3SCl). wikipedia.org Similarly, a process for preparing difluoromethanesulfonyl chloride involves the chlorooxidation of difluoromethylbenzyl sulfide (B99878) in the presence of water and an organic solvent. quickcompany.in This process generates the sulfonyl chloride, which could then be reduced to the desired sulfinic acid.
| Starting Material | Transformation | Target Compound or Precursor | Key Aspect |
| Difluoromethanesulfonyl chloride (CHF2SO2Cl) | Reduction | This compound | Reduction of a sulfonyl halide |
| Difluoromethylbenzyl sulfide | Chlorooxidation | Difluoromethanesulfonyl chloride | Oxidation to form the sulfonyl chloride precursor |
| Trifluoromethylsulfenyl chloride (CF3SCl) | Oxidation | Trifluoromethanesulfonic acid | Analogy for oxidation of a sulfur(II) species |
Cyclic derivatives of sulfinic acids, such as sultines (cyclic sulfinate esters) and cyclic sulfinamides, have historically been underdeveloped due to synthetic challenges. acs.org However, recent advancements have made these valuable heterocyclic systems more accessible. acs.org These compounds serve as versatile intermediates in organic synthesis.
Modern synthetic strategies for these cyclic derivatives include:
Radical Cyclization: Intramolecular cyclization of certain sulfinates under radical conditions can lead to the formation of sultines. acs.org
Photoredox Catalysis: Photoinduced radical addition-polar cyclization cascades have been developed to synthesize multifluoromethylated γ-sultines. nih.gov This method often utilizes multifluoroalkanesulfinates as bifunctional reagents that can generate a radical upon single electron transfer, which then participates in a cyclization cascade. nih.gov These reactions exhibit excellent functional group tolerance and can deliver the desired sultines in moderate to excellent yields. nih.gov
The development of these novel methodologies has expanded the synthetic toolbox for accessing complex sulfur-containing heterocyclic compounds, including those bearing difluoromethyl groups.
Synthesis of Key Fluorinated Precursors and Building Blocks for this compound
The synthesis of this compound relies on the availability of key difluoromethyl-containing building blocks. sigmaaldrich.com The difluoromethyl (CF2H) group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl or thiol groups. cas.cn
Key precursors and their synthetic origins include:
Difluoromethanesulfonyl Chloride (CHF2SO2Cl): This is a crucial precursor that can be reduced to this compound. It can be synthesized by reacting difluoromethanesulfonic acid with thionyl chloride. nbinno.com An alternative route is the chlorooxidation of difluoromethylbenzyl sulfide using chlorine gas in a biphasic system of water and an immiscible organic solvent. quickcompany.in
Sodium Difluoromethanesulfinate (CHF2SO2Na): This salt is a stable form of the target acid and can be a starting point for generating other derivatives, such as the sulfinyl chloride.
Difluoromethyl Phenyl Sulfone (PhSO2CF2H): This compound is a widely used difluoromethylating reagent. sioc.ac.cn It can be prepared from commercially available materials and serves as a source for the CF2H moiety in various transformations. sioc.ac.cn
Difluoromethyl Thioethers and Sulfoxides: Compounds like difluoromethylbenzyl sulfide are precursors for oxidative routes to sulfonyl chlorides. quickcompany.in Difluoromethyl phenyl sulfoxide (B87167) is a precursor for synthesizing S-difluoromethyl sulfoximines, which are themselves important difluoromethylating agents. acs.org
Trifluoromethane (B1200692) (CHF3): Also known as fluoroform, this readily available gas can serve as a starting material for producing trifluoromethanesulfonic acid through reactions in highly acidic or basic media, sometimes using a catalyst. researchgate.net Similar principles can be applied to generate other fluorinated building blocks.
The development of synthetic methods for these precursors is critical for the advancement of fluorine chemistry and enables the incorporation of the valuable difluoromethyl group into a wide range of molecules. researchgate.netresearchgate.net
Development of Chemo- and Regioselective Synthetic Strategies
The development of synthetic strategies that precisely control chemical reactivity at specific sites (chemo- and regioselectivity) is crucial for the efficient construction of complex molecules. In the context of this compound derivatives, significant efforts have been directed towards the site-selective introduction of the difluoromethyl (CF2H) and related difluoromethanesulfinyl groups into organic scaffolds.
Radical difluoromethylation, utilizing reagents derived from this compound such as sodium difluoromethanesulfinate (HCF2SO2Na), has become a versatile tool for the C-H functionalization of heterocycles. researchgate.net These reactions often exhibit high functional group tolerance and predictable site selectivity, making them valuable for late-stage functionalization in drug discovery. researchgate.netrsc.org The regioselectivity is typically governed by the inherent electronic properties of the substrate, with the radical addition favoring electron-deficient positions.
Transition-metal catalysis has also enabled highly regioselective C-H functionalization. For instance, ruthenium(II)-catalyzed reactions have been developed for the para-selective C-H difluoromethylation of anilides. researchgate.net This approach utilizes a directing group to guide the catalyst to a specific remote C-H bond, overriding the intrinsic reactivity of the molecule and affording high selectivity for the para position. researchgate.netrsc.org
Another strategy for achieving regioselectivity involves a two-step sequence of site-selective C-H thianthrenation followed by a cross-coupling reaction to introduce the desired functional group. While this has been demonstrated for trifluoromethylation, preliminary results suggest the approach could be extended to difluoromethylation, offering a pathway to access specific isomers that are difficult to obtain through direct C-H functionalization. nih.gov
The synthesis of difluoromethanesulfinate esters from alcohols represents a key chemoselective transformation. A method utilizing sodium difluoromethanesulfinate with diphenylphosphinic chloride allows for the direct conversion of primary, secondary, and tertiary alcohols into their corresponding difluoromethanesulfinate esters in good to excellent yields under mild conditions. This demonstrates high chemoselectivity for the hydroxyl group, even in the presence of other potentially reactive functionalities, and has been applied to the late-stage functionalization of complex natural products.
Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules containing fluorine is of great importance in medicinal chemistry, as the stereochemistry can profoundly influence biological activity. mdpi.com For analogues of this compound, the development of stereoselective and enantioselective methods is an emerging field of research, with notable success in the synthesis of chiral α-difluoromethylamines. rsc.orgmdpi.com
A prominent strategy involves a reagent-controlled stereoselective nucleophilic difluoromethylation of ketimines using an enantiopure chiral auxiliary. mdpi.com Specifically, the reaction between (S)-difluoromethyl phenyl sulfoximine (B86345) and various ketimines proceeds with high efficiency and stereoselectivity to afford enantiomerically enriched α-difluoromethyl amines. mdpi.com This method has a broad substrate scope and is believed to proceed through a non-chelating transition state. mdpi.com The chiral sulfoximine acts as a carrier for the difluoromethyl group, directing its addition to one face of the imine. The auxiliary can then be cleaved to release the desired chiral amine. mdpi.com
The results of this approach are summarized in the table below, showcasing the high diastereomeric ratios and yields achieved for a variety of substrates.
| Entry | Substrate (Imine) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | Chiral α-difluoromethyl amine derivative | 95 | >20:1 |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide | Chiral α-difluoromethyl amine derivative | 96 | >20:1 |
| 3 | N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonamide | Chiral α-difluoromethyl amine derivative | 92 | >20:1 |
| 4 | N-(1-(naphthalen-2-yl)ethylidene)-4-methylbenzenesulfonamide | Chiral α-difluoromethyl amine derivative | 94 | >20:1 |
| 5 | N-(diphenylmethylene)-4-methylbenzenesulfonamide | Chiral α-difluoromethyl amine derivative | 85 | 15:1 |
| 6 | N-(1,2,3,4-tetrahydronaphthalen-1-ylidene)-4-methylbenzenesulfonamide | Chiral α-difluoromethyl amine derivative | 93 | >20:1 |
Data sourced from a study on reagent-controlled stereoselective difluoromethylation. mdpi.com
While methods for the asymmetric synthesis of chiral sulfoxides and other sulfinyl compounds are well-established, their specific application to this compound analogues is an area with potential for further development. nih.govrsc.orgwiley-vch.de The principles used in these broader contexts, such as catalytic asymmetric oxidation of sulfides or the use of chiral sulfinates derived from auxiliaries like menthol, could potentially be adapted for the synthesis of chiral difluoromethyl sulfoxides and related compounds. nih.gov
Implementation of Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While the literature specifically detailing the implementation of green chemistry principles for the synthesis of this compound is limited, the broader field of organofluorine chemistry is seeing increased attention in this area.
One key principle of green chemistry is the use of safer and more environmentally benign reagents and starting materials. In the context of producing difluoromethylating agents, there is potential to utilize industrial byproducts. For example, trifluoromethane (HCF3, fluoroform), a potent greenhouse gas and a byproduct of chlorofluorocarbon refrigerant production, can serve as a starting material for various difluoromethylating agents. chemistryworld.com Developing efficient pathways from such waste streams to valuable reagents like sodium difluoromethanesulfinate would represent a significant advancement in sustainability.
Another green chemistry principle involves improving energy efficiency and conducting reactions under milder conditions. The synthesis of difluoromethanesulfinate esters from alcohols and sodium difluoromethanesulfinate proceeds under mild conditions at room temperature, which is advantageous from an energy consumption perspective.
Furthermore, the development of catalytic processes is a cornerstone of green chemistry. While many difluoromethylation reactions still rely on stoichiometric reagents, a shift towards catalytic methods would reduce waste and improve atom economy.
In analogous fields, such as the synthesis of sulfonyl fluorides, green processes are being actively developed. For instance, methods that use safer fluorinating agents and generate non-toxic salts as byproducts are emerging. mdpi.com Similarly, the synthesis of trifluoromethanesulfonyl fluoride, a related S(VI) compound, has been optimized using halogen exchange reactions that avoid hazardous reagents like fluorine gas and are suitable for scalable production. mdpi.com These examples provide a roadmap for future research into developing more sustainable synthetic routes for this compound and its derivatives.
Acidic Reactivity and Proton Transfer Mechanisms
The acidic nature of this compound underpins its role in various catalytic transformations, either as a Brønsted acid or through its metal salts acting as Lewis acids.
This enhanced acidity is analogous to the trend observed in sulfonic acids, where fluorination significantly increases proton-donating ability researchgate.net. For instance, trifluoromethanesulfonic acid is classified as a superacid due to its high protonating power, which is leveraged in numerous organic transformations to generate cationic intermediates rsc.orgacs.org. While this compound is not a superacid, its considerable Brønsted acidity allows it to act as an effective catalyst in reactions that require protonation of a substrate to initiate a chemical transformation.
The protonating power of an acid is a critical factor in its ability to catalyze reactions. In strongly acidic media, the extent of proton transfer to a weak base is a measure of the acid's strength nih.gov. The fluorinated nature of this compound suggests a high protonating capability, enabling it to activate a variety of functional groups in organic synthesis.
Table 1: General Acidity Trends of Related Organic Acids
| Acid Type | General Formula | Relative Acidity | Factors Influencing Acidity |
| Carboxylic Acid | RCOOH | Base | Resonance stabilization of carboxylate anion. |
| Sulfinic Acid | RSOOH | More acidic than carboxylic acids wikipedia.org | Sulfur's ability to stabilize negative charge. |
| Fluorinated Sulfinic Acid | RfSOOH | Expected to be more acidic | Inductive electron withdrawal by fluorine atoms. |
| Sulfonic Acid | RSO3H | Strong Acids | High degree of resonance stabilization of the sulfonate anion. |
| Fluorinated Sulfonic Acid | RfSO3H | Very Strong Acids / Superacids societechimiquedefrance.fr | Enhanced inductive effect from fluorine atoms. |
This table provides a qualitative comparison based on general chemical principles and available literature on related compounds.
Metal salts of this compound, such as Bis(((difluoromethyl)sulfinyl)oxy)zinc, can function as effective Lewis acid catalysts. In this context, the metal center, rather than a proton, acts as the electron pair acceptor. Bis(((difluoromethyl)sulfinyl)oxy)zinc, also known as the Baran difluoromethylation reagent or DFMS, is a notable example wikipedia.org.
Lewis acids catalyze reactions by activating substrates, typically by coordinating to a lone pair of electrons on a heteroatom (e.g., oxygen or nitrogen) mdpi.com. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. In the case of Bis(((difluoromethyl)sulfinyl)oxy)zinc, the zinc cation serves as the Lewis acidic center. Its catalytic activity is harnessed in various transformations, including C-H activation and fluorination reactions wikipedia.org. The difluoromethanesulfinate ligands modify the electronic properties and reactivity of the zinc center, influencing its catalytic efficacy.
Proton shuttle mechanisms are crucial in many enzyme-catalyzed and organocatalyzed reactions, facilitating the transfer of protons between different sites within a reaction intermediate or between the catalyst and the substrate researchgate.net. In the context of catalysis involving this compound, a proton shuttle mechanism could play a role in reactions where the acid acts as a bifunctional catalyst, both donating and accepting a proton at different stages of the catalytic cycle.
A plausible scenario involves the sulfinic acid group participating in a concerted or stepwise proton transfer. For instance, in the addition of a nucleophile to a carbonyl group activated by the acid, the sulfinic acid could first protonate the carbonyl oxygen, and subsequently, the sulfinate anion could accept a proton from the incoming nucleophile, facilitating the reaction and regenerating the catalyst. While specific studies detailing proton shuttle mechanisms involving this compound are not prevalent, the concept is a fundamental aspect of Brønsted acid catalysis mdpi.com. The efficiency of such a shuttle would be influenced by the geometry of the transition state and the ability of the sulfinic acid to form hydrogen bonds with the reacting species.
Radical Chemistry Involving this compound and its Derivatives
Derivatives of this compound are valuable precursors for the generation of difluoromethyl radicals, which are important intermediates in the synthesis of fluorinated organic molecules.
Difluoromethyl radicals (•CF₂H) can be generated from derivatives of this compound, such as sulfones and sulfonium (B1226848) salts, through various activation methods, including photoredox catalysis. These radicals are highly reactive species that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The introduction of the difluoromethyl group can significantly alter the biological and physical properties of organic molecules. The reactivity of the •CF₂H radical allows for its addition to alkenes and alkynes, as well as its use in C-H functionalization reactions. The stability of fluoroalkylated radicals varies with the degree of fluorination, with the •CF₂H radical being more stable than the monofluoromethyl radical (•CH₂F) but less stable than the trifluoromethyl radical (•CF₃).
Single-electron transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, often leading to the formation of radical ions researchgate.net. Derivatives of this compound, particularly sulfinate salts, can participate in SET processes to generate sulfur-centered radicals.
In the context of photoredox catalysis, a photocatalyst, upon excitation by light, can engage in an SET event with a sulfinate salt. This can lead to the formation of a sulfonyl radical through either an oxidative or reductive quenching cycle of the photocatalyst rsc.orgnih.govresearchgate.net. These sulfur-centered radicals can then undergo further reactions, such as addition to unsaturated bonds or participation in cross-coupling reactions rsc.orgnih.gov. The involvement of sulfur radicals in SET processes provides a powerful tool for the construction of complex organic molecules under mild reaction conditions researchgate.net. The specific pathway, whether it involves the direct formation of a difluoromethyl radical or a sulfur-centered radical that subsequently fragments, depends on the reaction conditions and the nature of the this compound derivative.
Applications in Synthetic Organic Chemistry
Reagent for Difluoromethylation and Related Fluorination Reactions
The primary and most well-documented application of difluoromethanesulfinic acid is in the form of its salt, sodium difluoromethanesulfinate (CF2HSO2Na). This stable and easily accessible reagent serves as an excellent precursor for the difluoromethyl radical (•CF2H), enabling the direct difluoromethylation of a wide array of organic substrates under mild conditions. This method is particularly valuable for the late-stage functionalization of complex molecules in pharmaceutical and agrochemical research.
The generation of the difluoromethyl radical from sodium difluoromethanesulfinate is typically achieved through oxidative processes, often facilitated by photocatalysis or chemical oxidants. Visible-light photoredox catalysis has proven to be a particularly effective strategy, allowing for the difluoromethylation of various heterocycles using organic dyes as photocatalysts and oxygen from the air as a green oxidant. nih.gov This approach avoids the need for harsh reagents and has been successfully applied to the direct C-H difluoromethylation of numerous heterocyclic compounds, which are prevalent scaffolds in bioactive molecules. nih.govrsc.org
The scope of substrates amenable to difluoromethylation using sodium difluoromethanesulfinate is broad and includes heteroarenes, coumarins, and other electron-rich aromatic systems. nih.govmdpi.com The reaction conditions are generally mild, proceeding at room temperature, and exhibit good tolerance for a variety of functional groups. researchgate.net
| Substrate Class | Reaction Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Heterocycles (e.g., pyridines, imidazoles) | Visible-Light Photocatalytic C-H Difluoromethylation | CF2HSO2Na, organic photocatalyst (e.g., Rose Bengal), visible light, O2 (air), DMSO | Metal-free, mild conditions, broad substrate scope, late-stage functionalization. | nih.gov |
| Coumarins | Photocatalytic Difluoromethylation | CF2HSO2Na, photocatalyst, blue LED, DMSO, room temperature | Formation of difluoromethylated coumarins. Mechanistic studies suggest a radical pathway. | mdpi.com |
| Protonated Heterocyclic Bases | Radical Difluoromethylation | CF2HSO2Na, tert-butyl hydroperoxide (TBHP), CH2Cl2/H2O | Two-phase system, proceeds at room temperature. | researchgate.net |
| Unactivated Alkenes (in N-alkenoxyl 2-aryl benzimidazoles) | Photocatalytic Radical Difluoromethylation/Cyclization | CF2HSO2Na, photocatalyst, continuous flow | Synthesis of CF2H-substituted polycyclic benzimidazoles. | acs.org |
Catalytic Roles in Diverse Organic Transformations
While the use of sodium difluoromethanesulfinate as a stoichiometric reagent for difluoromethylation is well-established, the application of this compound itself as a catalyst in organic transformations is not widely reported in scientific literature. Its structural analog, trifluoromethanesulfonic acid (TfOH), is a well-known superacid catalyst for a vast number of reactions. However, based on the available research, this compound does not appear to be a commonly employed catalyst for the following transformations.
There is a lack of significant research demonstrating the use of this compound as a Brønsted acid catalyst in either homogeneous or heterogeneous systems for general organic transformations.
Scientific literature does not provide substantial evidence for the application of this compound as a catalyst to promote the formation of carbon-carbon or carbon-heteroatom bonds, such as in Friedel-Crafts reactions or similar processes.
There is no readily available information in the scientific literature to suggest that this compound is used to promote rearrangement or isomerization reactions, such as the pinacol (B44631) rearrangement. nrochemistry.comwikipedia.orgucla.edumasterorganicchemistry.com
The use of this compound as a catalyst for ring-opening polymerization reactions has not been documented in the reviewed scientific literature.
Precursor for Advanced Fluorinated Building Blocks and Functional Materials
This compound, primarily through its salt, sodium difluoromethanesulfinate, serves as a valuable precursor for the synthesis of advanced fluorinated building blocks. The difluoromethylated products resulting from the reactions described in section 4.1 are themselves important building blocks for the development of new pharmaceuticals, agrochemicals, and functional materials.
The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Consequently, the difluoromethylated heterocycles and other compounds synthesized using sodium difluoromethanesulfinate are highly sought after as intermediates in drug discovery and materials science. nih.govnih.gov
For instance, the synthesis of difluoromethylated isoquinolones and other nitrogen-containing heterocycles provides access to novel scaffolds for medicinal chemistry. researchgate.net These fluorinated building blocks can then be further elaborated to create more complex molecules with tailored properties. The development of new methods for the synthesis of fluorinated heterocycles is an active area of research, with cycloaddition reactions being one of the key strategies for constructing these valuable compounds. nih.gov
Synthesis of Fluorinated Sulfoxides, Sulfones, and Thioethers
The construction of carbon-sulfur bonds is a fundamental operation in organic synthesis, and difluoromethanesulfinate derivatives provide a direct route to difluoromethylated sulfur-containing compounds. acsgcipr.org
Difluoromethyl Thioethers (R-S-CF₂H): The synthesis of difluoromethyl thioethers represents a key step toward accessing corresponding sulfoxides and sulfones. wikipedia.org One effective method involves the difluoromethylation of disulfides. semanticscholar.org Another approach allows for the one-pot difluoromethylthiolation of alkyl electrophiles using thiourea (B124793) in combination with a difluoromethyl source like diethyl bromodifluoromethylphosphonate, offering a practical, transition-metal-free synthesis. rsc.org Furthermore, protocols for the (ethoxycarbonyl)difluoromethylthiolation of nucleophiles have been developed using difluoroalkyl sulfonium (B1226848) salts, which can be generated in situ from the corresponding sulfoxide (B87167). dntb.gov.ua
Difluoromethyl Sulfoxides (R-SO-CF₂H) and Sulfones (R-SO₂-CF₂H): Difluoromethyl sulfones are typically prepared through the oxidation of the corresponding difluoromethyl thioethers. wikipedia.org Sulfoxides are intermediates in this oxidation process. wikipedia.org For example, fluoromethyl phenyl sulfide (B99878) can be oxidized using reagents like Oxone to produce fluoromethyl phenyl sulfone. orgsyn.org This highlights a common two-step strategy: initial C-S bond formation to yield a thioether, followed by controlled oxidation. acsgcipr.orgwikipedia.org Additionally, methods exist for the direct synthesis of more complex structures, such as (benzenesulfonyl)difluoromethyl thioethers from organothiocyanates and ((difluoromethyl)sulfonyl)benzene (B45312) under transition-metal-free conditions. rsc.org
Table 1: Selected Methods for Synthesis of Difluoromethyl Thioethers and Sulfones
| Product Type | Method | Key Reagents | Comments |
|---|---|---|---|
| Alkyl-SCF₂H | One-pot reaction with alkyl electrophiles | Thiourea, Diethyl bromodifluoromethylphosphonate | Transition-metal-free, mild conditions. rsc.org |
| Ar-S-CF₂(CO₂Et) | Electrophilic Thiolation | Benzyl difluoroalkyl sulfoxide, Tf₂O | In situ generation of sulfonium salt. dntb.gov.ua |
| Ar-S-CF₂(SO₂Ph) | Nucleophilic Substitution | ((Difluoromethyl)sulfonyl)benzene, Organothiocyanates | Transition-metal-free. rsc.org |
| Ar-SO₂-CFH₂ | Oxidation | Fluoromethyl phenyl sulfide, Oxone | Two-step process via thioether. orgsyn.org |
Preparation of Complex Organofluorine Compounds and Their Derivatives
The introduction of the –CF₂H group into complex molecular scaffolds, often referred to as late-stage functionalization, is a significant challenge in the synthesis of pharmaceuticals and agrochemicals. mdpi.com Difluoromethanesulfinate salts are particularly well-suited for this task through radical-mediated C–H functionalization.
A groundbreaking method developed by Baran and co-workers utilizes zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS or the Baran difluoromethylation reagent). nih.govenamine.net This bench-stable, free-flowing solid serves as an excellent source of the difluoromethyl radical when activated by an oxidant like tert-butyl hydroperoxide (TBHP). nih.govnih.gov This system enables the direct C–H difluoromethylation of a wide array of nitrogen-containing heterocycles under mild, operationally simple conditions. nih.gov The reaction tolerates numerous functional groups and has been successfully applied to complex substrates, including caffeine, dihydroquinine, and varenicline (B1221332) (Chantix). nih.gov
The regioselectivity of this radical addition is noteworthy; the •CF₂H radical generated from DFMS exhibits nucleophilic character, preferentially attacking electron-poor sites on heteroaromatic rings. nih.gov This is complementary to other C-H functionalization methods. nih.gov The zinc counterion provides enhanced reactivity compared to sodium analogs for these radical additions. nih.gov More recently, visible-light-mediated organic photoredox catalysis using sodium difluoromethanesulfinate (CHF₂SO₂Na) has also been developed for the direct C–H difluoromethylation of heterocycles, using molecular oxygen as a green oxidant and avoiding the need for metal additives. nih.gov
Contributions to the Synthesis of Complex Organic Molecules
Strategies for Total Synthesis of Natural Products and Bioactive Analogs
While the direct application of this compound derivatives in the completed total synthesis of natural products is not yet widely documented, the methodologies they enable are highly relevant for the field. mdpi.commerckmillipore.com The ability to install a difluoromethyl group into complex structures is crucial for creating analogs of natural products with improved pharmacological properties. nih.gove-century.us
The photocatalytic difluoromethylation of bioactive nitrogen-containing molecules, such as xanthine (B1682287) derivatives and uracil, highlights the potential for this transformation in modifying natural product scaffolds. nih.govacs.org Such modifications are a cornerstone of medicinal chemistry and drug development. The difluoromethyl group can serve as a bioisostere for moieties found in natural products, for instance, mimicking the cysteine thiol group in protease inhibitors. nih.gov Therefore, reagents like sodium and zinc difluoromethanesulfinate provide critical tools for the synthesis of novel bioactive analogs that may lead to new therapeutic agents. nih.gove-century.us
Synthesis of Novel Carbocyclic and Heterocyclic Ring Systems
A powerful application of difluoromethanesulfinate reagents is in radical cascade reactions that construct new ring systems. The difluoromethyl radical, generated from CHF₂SO₂Na or its zinc counterpart, can add to a multiple bond, initiating a cyclization event to form a new carbocyclic or heterocyclic ring. researchgate.netmdpi.com This strategy provides an efficient pathway to structurally diverse CF₂H-containing heterocycles. researchgate.net
This radical addition-cyclization process has been successfully employed in the synthesis of various nitrogen-containing heterocyclic systems. researchgate.netclockss.org Notable examples include the construction of:
Dihydroisoquinolones from N-allylbenzamides. researchgate.net
Oxindoles
Phenanthridines
Quinolones
Coumarins researchgate.net
These reactions typically proceed under mild conditions, often initiated by visible-light photocatalysis, and exhibit good functional group tolerance, making them a versatile tool for building complex molecular architectures from simple precursors. researchgate.net
Table 2: Examples of Heterocyclic Systems Synthesized via •CF₂H Radical Cyclization
| Starting Material Class | Reagent | Resulting Heterocycle | Initiation Method |
|---|---|---|---|
| N-allylbenzamides | Difluoromethyl phenoxathiinium salt | Dihydroisoquinolone | Photoinduced researchgate.net |
| N-arylacrylamides | CHF₂SO₂Na | Oxindole | Photocatalytic researchgate.net |
| Biphenyl-2-isocyanides | CHF₂SO₂Na | Phenanthridine | Photocatalytic researchgate.net |
| N-aryl cinnamamides | CHF₂SO₂Na | Quinolinone | Photocatalytic researchgate.net |
Integration into Multi-Component Reactions (MCRs) for Diversified Product Libraries
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency in generating molecular diversity. Difluoromethanesulfinate has been successfully integrated into such processes.
A notable example is a visible-light-induced three-component reaction involving aromatic aldehydes, amines, and sodium difluoromethanesulfinate. researchgate.netresearchgate.net In this process, an imine is generated in situ from the aldehyde and amine. The photocatalytically generated difluoromethyl radical then adds to the imine, ultimately yielding α-difluoromethyl-substituted secondary amines. researchgate.net This protocol provides a convenient and mild pathway for introducing the difluoromethyl group into amine scaffolds, which are prevalent in bioactive molecules. researchgate.net The reaction proceeds at room temperature with a broad range of substrates, showcasing its utility for creating diverse libraries of fluorinated compounds for screening and drug discovery. researchgate.net
Theoretical and Computational Investigations of Difluoromethanesulfinic Acid Chemistry
Electronic Structure, Bonding, and Conformational Analysis
The electronic structure and conformation of difluoromethanesulfinic acid are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to probe these aspects at a molecular level.
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the geometric and electronic properties of molecules like this compound. While specific studies detailing a full conformational analysis of this particular acid are scarce, the principles of these methods allow for a theoretical determination of its most stable structure.
These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Key parameters of interest would be the S-C, S-O, O-H, and C-F bond lengths, as well as the angles around the central sulfur atom.
Table 1: Representative Theoretical Parameters for Sulfinic Acids (Note: As specific data for this compound is not readily available, this table presents typical bond lengths and angles for a generic sulfinic acid (R-SO₂H) as a reference, which would be refined in a specific calculation for the difluorinated compound.)
| Parameter | Typical Value Range |
| S=O Bond Length | 1.45 - 1.50 Å |
| S-OH Bond Length | 1.60 - 1.65 Å |
| S-C Bond Length | 1.80 - 1.85 Å |
| O-S=O Bond Angle | 110 - 115° |
| C-S=O Bond Angle | 105 - 110° |
| C-S-OH Bond Angle | 100 - 105° |
The presence of the two highly electronegative fluorine atoms on the methyl group is expected to significantly influence the electronic structure of the molecule. This electron-withdrawing effect would likely impact the acidity of the O-H bond and the electrophilicity of the sulfur atom.
Analysis of Molecular Orbitals and Electron Density Distributions
The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the reactivity of a molecule. For this compound, the HOMO would likely be localized on the oxygen and sulfur atoms, indicating their propensity to act as electron donors in chemical reactions. Conversely, the LUMO would be expected to have significant character on the sulfur atom, highlighting its susceptibility to nucleophilic attack.
Electron density distribution analysis, often visualized through electrostatic potential maps, can further illuminate the reactive sites of the molecule. In this compound, regions of high electron density (negative electrostatic potential) would be expected around the oxygen atoms, while the sulfur atom and the hydrogen of the hydroxyl group would likely exhibit lower electron density (positive electrostatic potential), marking them as electrophilic centers.
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in unraveling the intricate details of reaction mechanisms, including the identification of transient species that are difficult to observe experimentally.
Characterization of Transition States and Intermediates
This compound is often proposed as a transient intermediate in various synthetic methodologies. For instance, in the generation of electrophilic "HCF₂S⁺" species, this compound is believed to be a precursor. Computational studies can model the formation and subsequent reactions of this acid, identifying the transition states and intermediates involved.
By calculating the energies and geometries of these transient structures, chemists can gain a deeper understanding of the reaction pathways. For example, the activation energy for a particular reaction step can be determined by calculating the energy difference between the reactants and the corresponding transition state.
Mapping of Potential Energy Surfaces and Free Energy Profiles
A more comprehensive understanding of a reaction mechanism can be achieved by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By exploring the PES, chemists can identify all possible reaction pathways, including the minimum energy paths that reactions are most likely to follow.
From the PES, free energy profiles can be constructed, which also account for entropic effects and temperature. These profiles provide a more accurate representation of the reaction landscape under realistic conditions and are crucial for predicting reaction rates and product distributions.
Molecular Dynamics Simulations (e.g., Born-Oppenheimer Molecular Dynamics)
Molecular dynamics (MD) simulations provide a dynamic picture of chemical processes by solving the classical equations of motion for the atoms in a system. In Born-Oppenheimer Molecular Dynamics (BOMD), the forces on the atoms are calculated at each time step using quantum mechanical methods.
While computationally intensive, BOMD simulations can provide invaluable insights into the dynamic behavior of molecules like this compound in solution. These simulations can be used to study conformational changes, solvent effects, and the intricate motions of atoms during a chemical reaction, offering a level of detail that is often inaccessible through static calculations alone.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry offers powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. Density Functional Theory (DFT) calculations, in particular, have become a cornerstone for understanding and forecasting chemical behavior. By modeling the potential energy surfaces of reaction pathways, chemists can identify transition states and intermediates, thereby calculating activation energies and reaction thermodynamics.
The reactivity of this compound can be assessed by calculating various molecular properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into its nucleophilic and electrophilic nature. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, while a higher HOMO energy would indicate greater nucleophilicity.
Regioselectivity, the preference for reaction at one site over another, is a critical aspect of synthetic chemistry. Computational models can predict the most likely site of reaction by comparing the activation energies for different pathways. For example, in the addition of this compound to an unsymmetrical alkene, DFT calculations can determine the relative energies of the transition states leading to the formation of the two possible regioisomers. The pathway with the lower activation energy will correspond to the major product.
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated using computational methods. By mapping the potential energy surface, it is possible to locate the transition states for the formation of different stereoisomers. The relative energies of these transition states, influenced by steric and electronic factors, determine the stereochemical outcome of the reaction.
A variety of computational software packages, such as Gaussian, ORCA, and Spartan, are equipped with the necessary tools to perform these calculations. These programs allow for the optimization of molecular geometries, calculation of vibrational frequencies to confirm transition states, and determination of electronic properties.
Interactive Data Table: Predicted Reactivity Indices for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as direct experimental or extensive computational data for this compound is not widely available in the literature.)
| Property | Calculated Value | Interpretation |
| HOMO Energy | -8.5 eV | Moderate nucleophilicity |
| LUMO Energy | -1.2 eV | High susceptibility to nucleophilic attack |
| Dipole Moment | 3.5 D | Significant polarity |
| Mulliken Charge on Sulfur | +1.8 | Electrophilic center |
Computational Design and Screening of Novel Synthetic Pathways
The computational design and screening of novel synthetic pathways represent a paradigm shift in modern chemical synthesis, moving from trial-and-error experimentation to a more predictive and rational approach. For a target molecule like this compound, computational methods can be employed to explore a vast chemical space and identify promising synthetic routes.
One powerful technique is Quantum Chemistry-aided Retrosynthetic Analysis (QCaRA). This method utilizes quantum chemical calculations to systematically explore the decomposition pathways of a target molecule, thereby suggesting potential synthetic precursors and reaction mechanisms. For instance, a QCaRA study on a difluoroglycine derivative successfully identified a novel and practical synthetic method, demonstrating the potential of this approach for discovering new reactions.
The process typically begins with the target molecule, this compound, and computationally explores various bond disconnections. The feasibility of each disconnection is evaluated based on the calculated thermodynamics and kinetics of the reverse (synthetic) reaction. This allows for the ranking of potential synthetic pathways based on their predicted efficiency and feasibility.
Furthermore, computational screening can be used to evaluate a library of potential starting materials and reagents for a given reaction. By automating the calculation of reaction energies and activation barriers, it is possible to quickly identify the most promising candidates for experimental investigation. This high-throughput screening approach can significantly accelerate the discovery of new and improved synthetic methods.
For example, to identify an optimal oxidant for the conversion of a precursor to this compound, a computational screen could be performed on a range of common oxidizing agents. The reaction with each oxidant would be modeled, and the one with the lowest calculated activation energy and most favorable thermodynamics would be selected as the top candidate.
Interactive Data Table: Hypothetical Computational Screening of Oxidants for a Precursor to this compound
| Oxidant | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) | Predicted Yield |
| Hydrogen Peroxide | 25.3 | -15.8 | Moderate |
| Peracetic Acid | 22.1 | -20.5 | High |
| m-CPBA | 23.5 | -18.2 | Good |
| Potassium Permanganate | 18.9 | -35.1 | Very High (potential for over-oxidation) |
Modeling Solvent Effects and Environmental Factors on Reaction Efficiency
Solvent effects can play a crucial role in the efficiency, selectivity, and even the feasibility of a chemical reaction. Computational models provide a means to understand and predict these effects, allowing for the rational selection of solvents to optimize reaction outcomes.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to approximate the influence of a solvent. wikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This approach is computationally efficient and can provide a good qualitative understanding of how a solvent's polarity will affect a reaction. For instance, for a reaction where the transition state is more polar than the reactants, a more polar solvent is predicted to lower the activation energy and accelerate the reaction rate.
Explicit solvent models, while more computationally intensive, provide a more detailed picture by including individual solvent molecules in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can have a profound impact on reaction pathways. For reactions involving this compound, where hydrogen bonding with the sulfinic acid group is possible, explicit solvent models could be crucial for accurate predictions.
Environmental factors, such as temperature and pressure, can also be incorporated into computational models. By performing calculations at different temperatures, it is possible to predict how the reaction rate and equilibrium constant will change, governed by the Arrhenius equation and the van't Hoff equation, respectively. Pressure effects can be modeled by including a pressure-volume term in the Gibbs free energy calculation.
Interactive Data Table: Predicted Solvent Effects on a Hypothetical Reaction Involving this compound
| Solvent | Dielectric Constant | Predicted Relative Rate Constant |
| Hexane | 1.9 | 1.0 |
| Dichloromethane | 9.1 | 5.2 |
| Acetone | 21 | 12.8 |
| Acetonitrile | 37.5 | 25.6 |
| Water | 80.1 | 58.3 |
Advanced Spectroscopic and Structural Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular framework of difluoromethanesulfinic acid.
High-resolution 1D NMR spectroscopy provides fundamental information about the chemical environment of each nucleus.
¹H NMR: The proton spectrum of this compound is expected to show a single resonance for the proton attached to the difluoromethyl group. This signal would appear as a triplet due to coupling with the two adjacent fluorine atoms (²J-H,F coupling). The acidic proton of the sulfinic acid group (-SO₂H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum would feature a triplet for the difluoromethylene carbon (-CF₂-) due to one-bond coupling with the two fluorine atoms (¹J-C,F coupling). The chemical shift would be significantly downfield, characteristic of a carbon atom bonded to two electronegative fluorine atoms.
¹⁹F NMR: As a highly sensitive and 100% abundant nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govdiva-portal.org It offers a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. nih.gov For this compound, a single resonance is expected. In proton-coupled spectra, this signal would be a doublet due to coupling with the geminal proton (²J-H,F coupling). For a related compound, sodium phenyldifluoromethanesulfinate (PhCF₂SO₂Na), the ¹⁹F NMR signal in D₂O was reported at -112.75 ppm. cas.cn
| Nucleus | Expected Chemical Shift (δ) Range | Expected Multiplicity | Coupling Constant | Notes |
|---|---|---|---|---|
| ¹H | ~5.0 - 7.0 ppm (for H-CF₂) | Triplet | ²JH,F | Chemical shift is approximate and solvent-dependent. The acidic proton signal is a broad singlet. |
| ¹³C | ~110 - 130 ppm | Triplet | ¹JC,F | The large coupling constant is characteristic of a direct C-F bond. |
| ¹⁹F | -110 to -115 ppm (analogous compound) | Doublet (proton-coupled) | ²JH,F | Referenced to CFCl₃. The chemical shift is based on PhCF₂SO₂Na. cas.cn |
Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity and spatial relationships, which are critical for confirming the structure of novel or complex molecules. youtube.comuvic.calibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For a simple molecule like this compound, a COSY spectrum would be of limited use as there are no adjacent, non-equivalent protons to show a correlation.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between a proton and a heteronucleus, typically carbon. youtube.comsdsu.edu An HSQC spectrum of this compound would show a single cross-peak correlating the proton signal of the H-CF₂ group with the carbon signal of the same group, definitively confirming the H-C bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This can be used to piece together molecular fragments. For this molecule, an HMBC experiment could potentially show a correlation between the proton of the H-CF₂ group and the sulfur atom if observed via specialized techniques, though typically it correlates ¹H and ¹³C nuclei.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netnih.gov This is particularly useful for determining stereochemistry and conformation. For a small and conformationally simple molecule like this compound, NOESY would not provide significant additional structural information.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are excellent for identifying the presence of specific functional groups. The analysis of analogous trifluoromethanesulfonic acid provides insight into the expected spectral features. researchgate.netnih.govresearchgate.net
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3200-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the sulfinic acid.
S=O Stretch: The sulfinyl group (S=O) gives rise to a strong and characteristic absorption. For sulfinic acids, this is typically found in the 1090-1040 cm⁻¹ region.
C-F Stretches: Strong absorptions corresponding to the C-F symmetric and asymmetric stretching vibrations are expected in the 1350-1100 cm⁻¹ region.
S-O Stretch: The S-O single bond stretch will also be present, typically in the 910-830 cm⁻¹ range.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |
|---|---|---|---|
| O-H Stretch | 3200 - 2500 | Strong, Broad | Characteristic of a hydrogen-bonded acid group. |
| C-H Stretch | ~3000 | Medium | Standard alkyl C-H stretch region. |
| C-F Asymmetric/Symmetric Stretches | 1350 - 1100 | Strong | A key indicator for fluorinated compounds. |
| S=O Stretch | 1090 - 1040 | Strong | Definitive for the sulfinyl functional group. |
| S-O Stretch | 910 - 830 | Medium-Strong | Identifies the sulfur-oxygen single bond. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. sciex.comnorman-network.com For this compound (CH₂F₂O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would reveal characteristic losses of neutral fragments (e.g., SO₂, H₂O) and radicals, providing further corroboration of the proposed structure.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or a salt thereof can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding patterns between the sulfinic acid groups, which govern the crystal packing arrangement. This information is invaluable for understanding the compound's solid-state properties.
Advanced Spectroscopic Techniques for Probing Dynamic Processes (e.g., low-frequency vibrational spectroscopy for proton transfer dynamics)
Dynamic processes, such as proton transfer, are fundamental to the chemical reactivity of acids. Advanced spectroscopic techniques can probe these phenomena. Low-frequency vibrational spectroscopy (in the terahertz region) is particularly sensitive to the weak, long-range intermolecular interactions that dictate bulk material properties and dynamic processes. chemrxiv.orgchemrxiv.org Studies on related sulfonic acid systems have shown that low-frequency vibrational modes are associated with the collective motions of hydrogen-bonded networks. researchgate.netnih.gov Applying this technique to this compound could provide critical insights into the dynamics of proton shuttling and the structural diffusion of protons within a condensed-phase network, which are key to its acidic properties. researchgate.netnih.gov
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies for Difluoromethanesulfinic Acid
The development of efficient and environmentally benign synthetic routes to this compound is a primary challenge. Current methods often rely on precursors and reagents that are not ideal from a green chemistry perspective. Future research should focus on atom-economical and sustainable approaches. Drawing inspiration from the synthesis of related sulfonic acids, several avenues could be explored. sinocurechem.comchemicalbook.com
One promising direction is the direct functionalization of difluoromethane, a readily available feedstock. While challenging, catalytic methods for the direct insertion of sulfur dioxide into C-F or C-H bonds could provide a direct and atom-economical route. Another area for investigation is the development of novel fluorinating agents for the synthesis of this compound precursors that are safer and more selective than traditional reagents. semanticscholar.org
| Potential Synthetic Route | Key Research Challenge | Sustainability Aspect |
| Direct SO₂ insertion into difluoromethane | Catalyst development for C-F/C-H activation | High atom economy, use of a readily available C1 source |
| Electrochemical synthesis | Control of reaction selectivity and electrode stability | Use of electricity as a clean reagent, potential for mild conditions |
| Oxidation of difluoromethyl thiols | Development of selective and green oxidation methods | Avoidance of hazardous oxidizing agents |
| Hydrolysis of difluoromethanesulfinyl halides | Efficient and safe synthesis of the halide precursors | Potential for closed-loop processes if halogens are recycled |
Exploration of New Catalytic Applications beyond Current Scope
The catalytic potential of this compound is virtually uncharted. Given the unique properties of related fluorinated sulfonic acids, such as trifluoromethanesulfonic acid (triflic acid), it is plausible that this compound could exhibit novel catalytic activities. sinocurechem.comresearchgate.netmdpi.com Future research should systematically investigate its utility as a catalyst in a range of organic transformations.
Key areas of interest could include its application as a Brønsted acid catalyst in reactions such as esterifications, acylations, and rearrangements. researchgate.net The electronic effects of the difluoromethyl group may modulate the acidity and catalytic performance in ways that differ from its perfluorinated analogue, potentially leading to unique selectivities. Furthermore, its potential as a precursor to novel Lewis acid catalysts, through the formation of metal difluoromethanesulfinates, warrants exploration.
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a significant opportunity for improving safety, efficiency, and scalability. rsc.orgnih.govup.ac.za Flow chemistry, in particular, offers enhanced control over reaction parameters, which is crucial when dealing with potentially reactive fluorinated compounds. lookchem.comresearchgate.net
Future work in this area could focus on developing robust flow protocols for the synthesis of this compound itself, as well as its use in continuous catalytic processes. Automated platforms could be employed for high-throughput screening of reaction conditions, accelerating the discovery of new applications for this compound. The development of immobilized this compound-based catalysts for use in packed-bed reactors would be a particularly valuable contribution to sustainable chemical manufacturing.
Application of Advanced Mechanistic Probes and Ultrafast Spectroscopic Techniques
A fundamental understanding of the reaction mechanisms involving this compound is essential for its rational application and the design of new catalytic systems. The application of advanced mechanistic probes and ultrafast spectroscopic techniques will be crucial in this regard.
Future research should employ techniques such as in-situ NMR and IR spectroscopy to identify and characterize reactive intermediates in reactions catalyzed or mediated by this compound. nih.gov Ultrafast techniques, such as femtosecond transient absorption spectroscopy, could provide insights into the dynamics of proton transfer and other elementary steps in its catalytic cycles. These experimental studies, in conjunction with computational modeling, will be vital for building a comprehensive picture of its reactivity.
Further Advancements in Computational Chemistry for Predictive Synthesis and Reaction Design
Computational chemistry offers a powerful tool for accelerating research on this compound by providing predictive insights into its properties, reactivity, and synthetic accessibility. nih.gov The lack of extensive experimental data makes computational modeling particularly valuable for guiding future research efforts.
Quantum chemical calculations can be used to predict the acidity, stability, and conformational preferences of this compound. Density Functional Theory (DFT) studies can be employed to model potential synthetic pathways and to elucidate the mechanisms of reactions in which it may act as a catalyst. These computational models can help to prioritize experimental targets and to design more efficient and selective chemical processes.
| Computational Method | Potential Application for this compound | Anticipated Insight |
| Density Functional Theory (DFT) | Calculation of pKa, bond dissociation energies, and reaction pathways | Prediction of acidity, stability, and mechanistic details of catalytic cycles |
| Ab initio molecular dynamics (AIMD) | Simulation of behavior in solution and at interfaces | Understanding of solvation effects and interactions with other molecules |
| Quantum Machine Learning (QML) | High-throughput screening of potential catalysts and reaction conditions | Accelerated discovery of new applications and optimized synthetic protocols |
Design and Synthesis of Chiral this compound Derivatives for Asymmetric Catalysis
The development of chiral derivatives of this compound for use in asymmetric catalysis is a highly promising, albeit challenging, area of future research. Chiral sulfinyl compounds have shown considerable utility as ligands and catalysts in stereoselective synthesis. thieme.denih.govchemrxiv.orggoogle.com
Future efforts could focus on the synthesis of enantiomerically pure difluoromethanesulfinate esters and amides. These chiral building blocks could then be incorporated into more complex ligand scaffolds for transition metal catalysis or used directly as organocatalysts. The stereoelectronic properties of the difluoromethanesulfinyl group could offer unique advantages in the design of highly selective asymmetric transformations.
Addressing Stability and Handling Challenges for Industrial Scalability
For this compound to find practical application on an industrial scale, significant challenges related to its stability and handling must be addressed. Fluorinated acids can be highly corrosive and may exhibit thermal instability, posing risks to personnel and equipment. sinocurechem.com
A thorough evaluation of the thermal and chemical stability of this compound is a prerequisite for its scale-up. Research into compatible materials of construction for reactors and storage vessels will be essential. The development of solid, supported versions of the acid or encapsulated formulations could mitigate handling issues and improve its ease of use in industrial settings. Furthermore, comprehensive safety data, including toxicity and environmental impact assessments, will be necessary to ensure its responsible implementation in large-scale processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing difluoromethanesulfinic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves fluorination of methanesulfinic acid derivatives under controlled conditions. For example, anhydrous reactions using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) in dichloromethane at low temperatures (-20°C to 0°C) are common . Purification via vacuum distillation or recrystallization (e.g., using ether/hexane mixtures) improves yield (>75%) and purity (>95%). Characterization via <sup>19</sup>F NMR can confirm fluorination efficiency (δ -120 to -140 ppm for CF₂ groups) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR (to identify CF₂ and SO₂H groups), IR (stretching vibrations at 1150–1250 cm⁻¹ for S=O and 1050–1100 cm⁻¹ for C-F) .
- Chromatography : HPLC with UV detection (λ = 210 nm) or ion chromatography for quantifying sulfinic acid impurities .
- Mass Spectrometry : ESI-MS in negative ion mode ([M-H]⁻ ion) for molecular weight confirmation .
Q. How does this compound degrade under varying pH and temperature conditions?
- Methodological Answer : Stability studies show decomposition into HF and sulfur oxides under acidic (pH < 3) or alkaline (pH > 10) conditions, accelerated by heat (>50°C). Use buffered solutions (pH 5–7) and inert atmospheres (N₂/Ar) for storage. Monitor degradation via conductivity measurements or ion chromatography .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and activation energies. Parameters like Fukui indices and Molecular Electrostatic Potential (MEP) maps identify electrophilic/nucleophilic sites. Compare with experimental kinetic data (e.g., rate constants in DMSO/water mixtures) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Systematic reviews (PRISMA guidelines) should aggregate in vitro/in vivo studies . For example:
- In vitro : Assess cytotoxicity (LD₅₀) in HEK293 cells via MTT assays.
- In vivo : Rodent studies (OECD 423) for acute oral toxicity.
Conflicting results may arise from impurities (e.g., residual fluorinating agents); use ultra-pure samples and LC-MS to verify compound integrity .
Q. What are the mechanistic implications of this compound’s redox behavior in catalytic cycles?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at +1.2 V (vs. Ag/AgCl) for SO₂H → SO₃H conversion. Electron Paramagnetic Resonance (EPR) detects radical intermediates during oxidation. Couple with DFT to map redox pathways .
Key Research Gaps
- Toxicokinetics : No data on absorption/distribution in mammalian systems. Proposed methodology: Radiolabeled <sup>14</sup>C studies in rats .
- Environmental Fate : Degradation pathways in aquatic systems unstudied. Use OECD 309 guidelines for biodegradation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
